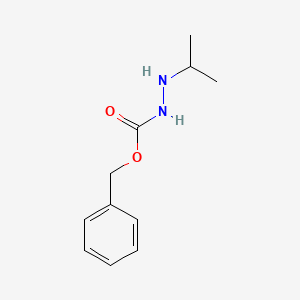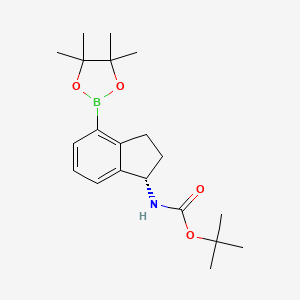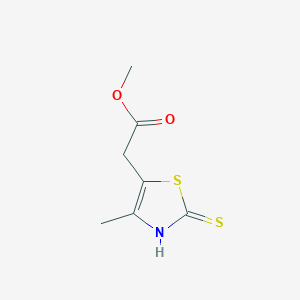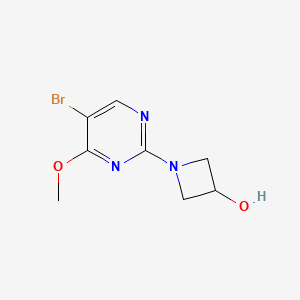![molecular formula C12H14ClNO2 B8311225 N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B8311225.png)
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring, a carboxylic acid group, and a benzylamide group with a hydroxymethyl and chloro substituent. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of cyclopropanecarboxylic acid, which can be achieved through the reaction of cyclopropane with carbon dioxide under high pressure and temperature . The next step involves the introduction of the 4-chloro-3-hydroxymethyl-benzylamide group through a series of reactions, including chlorination, hydroxymethylation, and amidation. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the benzylamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific active sites, leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide can be compared with similar compounds such as:
Cyclopropanecarboxylic acid: Lacks the benzylamide group and has different chemical properties and reactivity.
4-chloro-3-hydroxymethyl-benzylamine: Lacks the cyclopropane ring and carboxylic acid group, leading to different biological activities.
Benzylamide derivatives: Compounds with different substituents on the benzylamide moiety, which can affect their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C12H14ClNO2 |
|---|---|
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H14ClNO2/c13-11-4-1-8(5-10(11)7-15)6-14-12(16)9-2-3-9/h1,4-5,9,15H,2-3,6-7H2,(H,14,16) |
Clave InChI |
OHOCVLZEKYUDHR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NCC2=CC(=C(C=C2)Cl)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
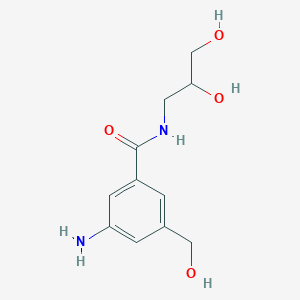

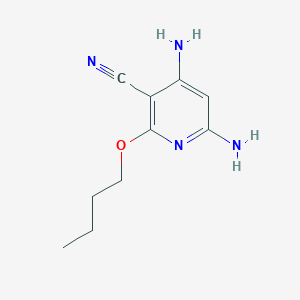

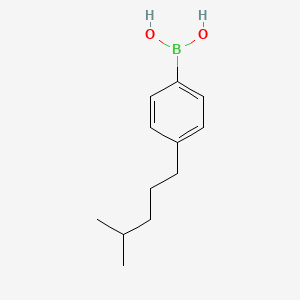
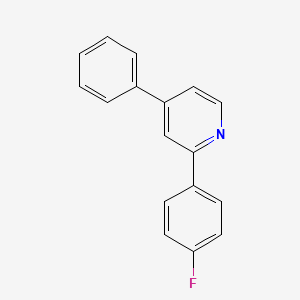
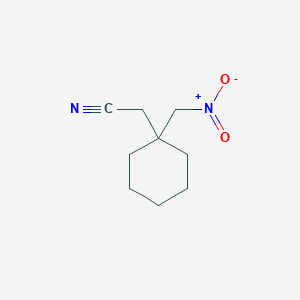
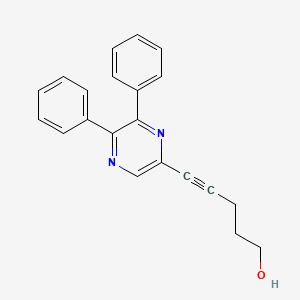
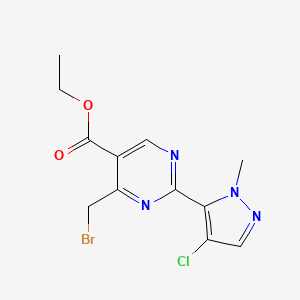
![tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate](/img/structure/B8311232.png)
